ACCA Residue vs. Norvaline: Functional Gain in HCV NS3 Protease Inhibitory Activity
In a head-to-head tetrapeptide comparison, replacement of the P1-position cysteine residue with norvaline resulted in a substantial drop in NS3 protease inhibitory activity. By contrast, incorporation of an aminocyclopropane carboxylic acid (ACCA) residue at the same P1 position led to a significant gain in enzymatic activity relative to the norvaline derivative, establishing the cyclopropyl scaffold's superiority over linear alkyl side chains in this protease context [1]. Further optimization via vinyl substitution on the cyclopropane ring yielded inhibitors significantly more active than cysteine-containing comparators [1].
| Evidence Dimension | HCV NS3 protease inhibitory activity (qualitative activity gain) |
|---|---|
| Target Compound Data | ACCA-containing tetrapeptide (compound 1): significant gain in enzymatic activity vs. norvaline derivative |
| Comparator Or Baseline | Norvaline-containing tetrapeptide (compound 2): substantial drop in activity vs. cysteine; Cysteine-containing comparator: lower activity than vinyl-ACCA derivative |
| Quantified Difference | ACCA > Norvaline (activity gain vs. drop); Vinyl-ACCA > Cysteine (significantly more active) |
| Conditions | In vitro enzymatic assay; HCV NS3 protease; tetrapeptide scaffold context |
Why This Matters
This demonstrates that the cyclopropyl ring in the α-position confers a functional advantage over linear alkyl chains (norvaline) in protease inhibition contexts, directly relevant for designing peptidomimetic inhibitors targeting viral proteases.
- [1] Rancourt, J.; Cameron, D.R.; Gorys, V.; Lamarre, D.; Poirier, M.; Thibeault, D.; Llinàs-Brunet, M. Peptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Structure−Activity Relationship at the C-Terminal Position. J. Med. Chem. 2004, 47, 2511-2522. DOI: 10.1021/jm030573x View Source
